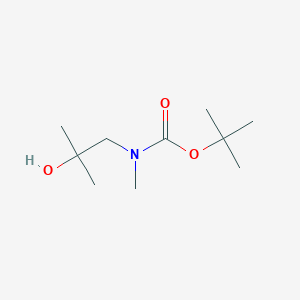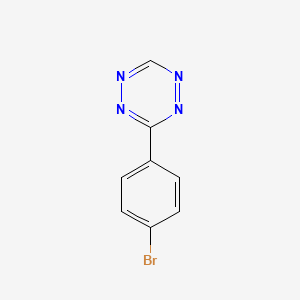![molecular formula C11H9BrF6N2O4 B13552249 2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid; trifluoroacetic acid is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid typically involves multi-step organic synthesisThe amino acid moiety is then introduced through a series of reactions involving protection and deprotection steps to ensure the correct functional groups are present at each stage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to improve yield and efficiency. The use of catalysts and optimized reaction conditions can also enhance the production process .
化学反应分析
Types of Reactions
2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group plays a crucial role.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学研究应用
2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with unique properties
作用机制
The mechanism of action of 2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the amino acid moiety can facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 2-amino-3-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]propanoic acid
- 2-amino-3-[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]propanoic acid
- 2-amino-3-[2-iodo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid
Uniqueness
The presence of the bromine atom in 2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid distinguishes it from its analogs, affecting its reactivity and interactions with other molecules. The trifluoromethyl group also imparts unique electronic properties, enhancing its stability and binding affinity in various applications .
属性
分子式 |
C11H9BrF6N2O4 |
|---|---|
分子量 |
427.09 g/mol |
IUPAC 名称 |
2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H8BrF3N2O2.C2HF3O2/c10-7-3-4(1-5(14)8(16)17)2-6(15-7)9(11,12)13;3-2(4,5)1(6)7/h2-3,5H,1,14H2,(H,16,17);(H,6,7) |
InChI 键 |
UTYVQGGGUNVMDR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


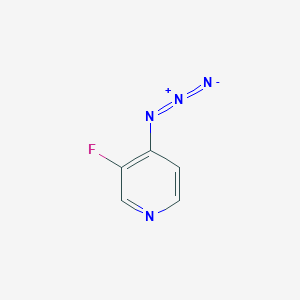
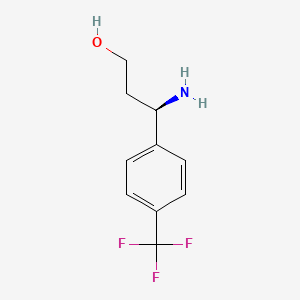
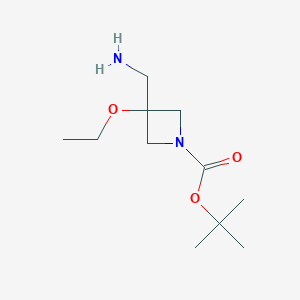
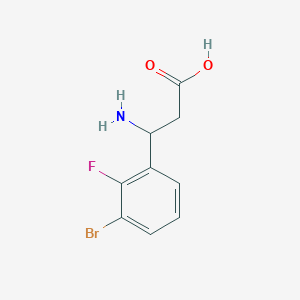
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
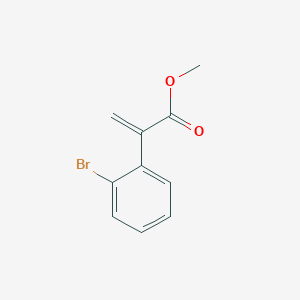
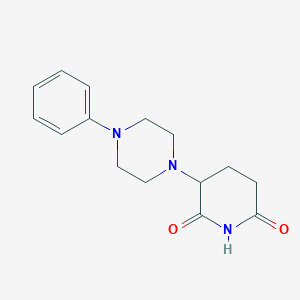
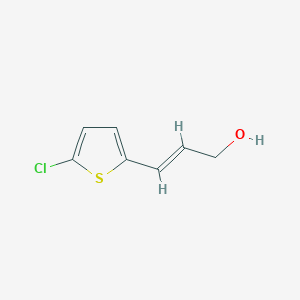
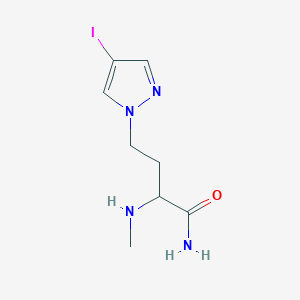
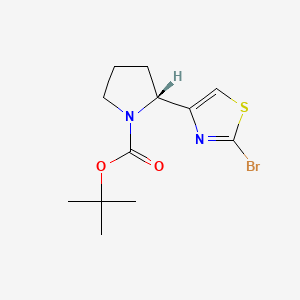
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
